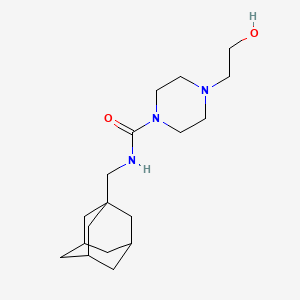

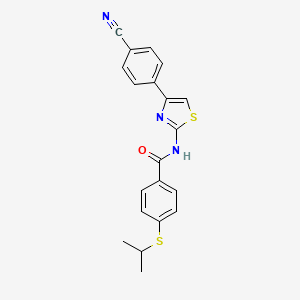

![molecular formula C18H22N2O4 B2732588 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide CAS No. 898457-52-8](/img/structure/B2732588.png)

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide, also known as EIPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the Na+/H+ exchanger (NHE), a protein that plays a crucial role in regulating intracellular pH and cell volume.

Aplicaciones Científicas De Investigación

Antiviral and Antiapoptotic Effects The therapeutic efficacy of novel anilidoquinoline derivatives, closely related to the chemical structure , has been studied for their potential in treating Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects in vitro. In particular, a significant decrease in viral load combined with an increase in survival was observed in mice infected with the Japanese encephalitis virus and treated with these derivatives (Ghosh et al., 2008).

Topoisomerase I Inhibition Research into indenoisoquinolines, compounds similar to the one , has indicated that lactam substituents, such as ethylamino, propylamino, and butylamino, exhibit potent biological activity, including topoisomerase I inhibition. Studies have determined that linker spacing lengths of 2-4 atoms are optimal for achieving this effect, highlighting the critical role of specific structural features in enhancing cytotoxicity and inhibitory activity against topoisomerase I (Morrell et al., 2007).

Synthesis and Structural Analysis The synthesis of 4-quinolones through cyclization, which involves cleaving an aromatic C–O bond, showcases the chemical versatility of compounds structurally related to 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide. This process underscores the potential for creating a wide range of derivatives with varying biological activities, providing a foundation for further pharmaceutical research and development (Píša & Rádl, 2016).

Inclusion Compounds and Fluorescence Studies on amide-containing isoquinoline derivatives have explored their structural aspects, including the formation of gels and crystalline salts with mineral acids. These compounds demonstrate enhanced fluorescence emission at lower wavelengths when forming host–guest complexes, revealing potential applications in materials science and bioimaging (Karmakar et al., 2007).

Propiedades

IUPAC Name |

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-3-9-19-17(21)13-24-16-7-5-6-15-14(16)8-10-20(18(15)22)11-12-23-4-2/h3,5-8,10H,1,4,9,11-13H2,2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPAVJFVAGNQBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

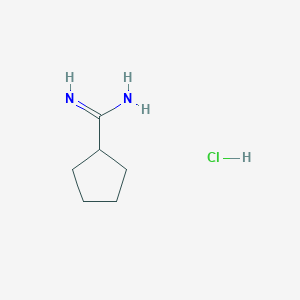

![4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2732510.png)

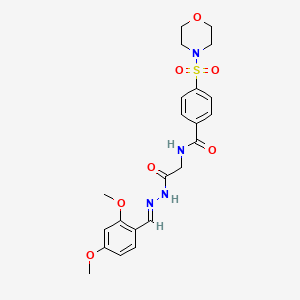

![2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2732518.png)

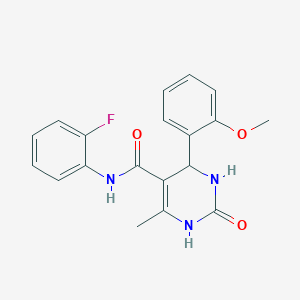

![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2732521.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2732522.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2732524.png)